molecular formula C21H24ClN5O3S2 B2584654 N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1207009-39-9

N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2584654
CAS No.: 1207009-39-9
M. Wt: 494.03
InChI Key: PJQDDWDKNHWVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H24ClN5O3S2 and its molecular weight is 494.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to compile and analyze the available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound may exhibit its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : It has been noted for its ability to inhibit specific enzymes associated with disease processes, particularly those involved in cancer proliferation and metastasis.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. Notably, it has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung)8.23
MCF-7 (Breast)0.64
HEPG2 (Liver)56.65

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while maintaining relatively low toxicity towards normal cells.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated effective inhibition against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that this compound could be a viable candidate for developing new antimicrobial agents.

Case Studies

A notable case study involved the synthesis and biological evaluation of this compound in a series of experiments aimed at understanding its pharmacological profile. The study utilized various assays to determine the compound's effects on cell viability and its mechanism of action through apoptosis induction in cancer cells.

Key Findings:

  • The compound induced apoptosis in A549 cells through the activation of caspase pathways.
  • It demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O3S2/c1-12-5-4-6-27(9-12)21-26-19-18(32-21)20(24-11-23-19)31-10-17(28)25-14-7-13(22)15(29-2)8-16(14)30-3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQDDWDKNHWVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.